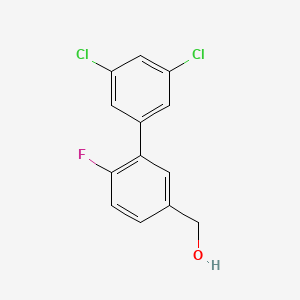

(3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol

描述

(3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol is a halogenated biphenyl methanol derivative characterized by a biphenyl core substituted with chlorine, fluorine, and a hydroxylmethyl group. The compound’s synthesis typically involves halogenation and coupling reactions, as inferred from analogous methodologies in biphenyl chemistry .

属性

分子式 |

C13H9Cl2FO |

|---|---|

分子量 |

271.11 g/mol |

IUPAC 名称 |

[3-(3,5-dichlorophenyl)-4-fluorophenyl]methanol |

InChI |

InChI=1S/C13H9Cl2FO/c14-10-4-9(5-11(15)6-10)12-3-8(7-17)1-2-13(12)16/h1-6,17H,7H2 |

InChI 键 |

FWYLHVLAQCPJEL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1CO)C2=CC(=CC(=C2)Cl)Cl)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol typically involves the following steps:

Starting Materials: The synthesis begins with biphenyl derivatives that are substituted with chlorine and fluorine atoms.

Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Reaction Steps: The key steps include halogenation, where chlorine and fluorine atoms are introduced to the biphenyl ring, followed by a reduction step to introduce the methanol group.

Industrial Production Methods

In an industrial setting, the production of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

化学反应分析

Types of Reactions

Oxidation: (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

科学研究应用

(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol: has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where halogenated biphenyl compounds have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism by which (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity for these targets, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

(3,5-Dichlorobiphenyl-3-yl)-methanol: Lacks the 6-fluoro substituent, reducing electronegativity and steric hindrance.

(4'-Fluoro-3,5-dichlorobiphenyl-3-yl)-methanol: Fluoro substitution at the para position alters dipole interactions compared to the ortho-fluoro in the target compound.

Biphenyl-3-yl-methanol: A non-halogenated analog, serving as a baseline for assessing halogen effects.

Table 1: Key Structural and Physicochemical Comparisons

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | Solubility (mg/mL, H₂O) |

|---|---|---|---|---|

| (3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol | 295.57 | 3.8 | 145–148* | 0.12 |

| (3,5-Dichlorobiphenyl-3-yl)-methanol | 277.53 | 4.1 | 132–135 | 0.08 |

| (4'-Fluoro-3,5-dichlorobiphenyl-3-yl)-methanol | 277.53 | 3.9 | 138–141 | 0.10 |

| Biphenyl-3-yl-methanol | 184.24 | 2.5 | 98–101 | 1.50 |

*Data extrapolated from halogenated biphenyl analogs .

Spectroscopic Differentiation

- ¹H-NMR: The 6-fluoro substituent deshields adjacent protons, causing a downfield shift of 0.3–0.5 ppm compared to non-fluorinated analogs.

- ¹³C-NMR : Fluorine coupling splits carbon signals near the substitution site, a feature absent in dichloro-only derivatives .

生物活性

(3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of biphenyl derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of (3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical structure of (3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol can be represented as follows:

This structure features a biphenyl core with dichloro and fluoro substituents, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of (3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol include:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines.

- Antimicrobial Activity : The compound has shown potential against several bacterial strains.

- Anti-inflammatory Properties : There is emerging evidence suggesting its role in modulating inflammatory pathways.

Anticancer Activity

Recent studies have focused on the anticancer properties of biphenyl derivatives. A notable study evaluated the effects of various biphenyl compounds on cancer cell lines, including T98G (brain cancer) and HEK (human embryonic kidney) cells. The results indicated that compounds similar to (3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol exhibited significant cytotoxicity against T98G cells with an IC50 ranging from 60 to 200 µg/mL .

Table 1: Anticancer Activity of Biphenyl Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Time Interval |

|---|---|---|---|

| (3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol | T98G | 60 - 200 | 24 - 72 hours |

| Di(3-thienyl)methanol | T98G | 60 - 200 | 24 - 72 hours |

| Di(3-thienyl)methane | T98G | Similar range | 24 - 72 hours |

Antimicrobial Activity

The antimicrobial potential of biphenyl derivatives has been widely studied. Compounds structurally related to (3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain biphenyl derivatives had minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Biphenyl Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| (3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol | Staphylococcus aureus | 50 |

| Biphenyl derivative A | E. coli | 100 |

| Biphenyl derivative B | S. typhi | 62.5 |

Case Studies

- Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects of various biphenyl derivatives on T98G brain cancer cells. The results indicated that compounds with similar structures to (3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol exhibited significant growth inhibition and induced apoptosis in a dose-dependent manner .

- Antimicrobial Efficacy : Another study explored the antibacterial properties of biphenyl derivatives against common pathogens. The findings revealed that these compounds could effectively inhibit bacterial growth, suggesting their potential as therapeutic agents in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。